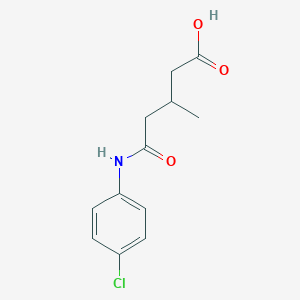
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid, also known as CP-690,550, is a potent inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a key enzyme involved in the signaling pathways of cytokines, which play important roles in immune regulation, inflammation, and hematopoiesis. CP-690,550 has been shown to have significant effects on these processes, making it a promising candidate for the treatment of various diseases.
作用機序
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid works by inhibiting JAK3, which is a key enzyme involved in the signaling pathways of cytokines. By blocking JAK3, 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid can prevent the activation of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. This can lead to significant effects on immune regulation, inflammation, and hematopoiesis.
Biochemical and Physiological Effects:
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has been shown to have significant effects on various biochemical and physiological processes, including immune regulation, inflammation, and hematopoiesis. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), and increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce the number of activated T cells and B cells, which play important roles in immune regulation and inflammation.
実験室実験の利点と制限
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has several advantages for lab experiments, including its high potency, specificity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid also has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate its safety and efficacy in preclinical and clinical studies before using it for therapeutic purposes.
将来の方向性
There are several future directions for the research and development of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid. One potential area of focus is the development of more selective JAK3 inhibitors that can target specific cytokine signaling pathways. Another potential area of focus is the development of combination therapies that can enhance the efficacy of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid and reduce its potential side effects. Finally, further studies are needed to evaluate the safety and efficacy of 5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid in various diseases and patient populations, and to identify the optimal dosing and administration regimens for its therapeutic use.
合成法
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid can be synthesized through a multistep process that involves the reaction of 4-chloroaniline with 3-methyl-5-oxopentanoic acid, followed by various chemical transformations and purifications. The final product is a white crystalline powder that is highly pure and stable.
科学的研究の応用
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and transplant rejection. It has been shown to have significant effects on immune regulation, inflammation, and hematopoiesis, making it a promising candidate for the treatment of these diseases.
特性
製品名 |
5-(4-Chloroanilino)-3-methyl-5-oxopentanoic acid |
|---|---|
分子式 |
C12H14ClNO3 |
分子量 |
255.7 g/mol |
IUPAC名 |
5-(4-chloroanilino)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C12H14ClNO3/c1-8(7-12(16)17)6-11(15)14-10-4-2-9(13)3-5-10/h2-5,8H,6-7H2,1H3,(H,14,15)(H,16,17) |
InChIキー |
LDKIZWOJQDDRKE-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)O |
正規SMILES |
CC(CC(=O)NC1=CC=C(C=C1)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)
![5,6-Dimethyl-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B276876.png)


![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)
![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![3-amino-10-(4-fluorobenzylidene)-6-(4-fluorophenyl)-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B276892.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)

![2-[2-(4-chlorophenyl)ethyl]-3-hydroxy-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B276898.png)